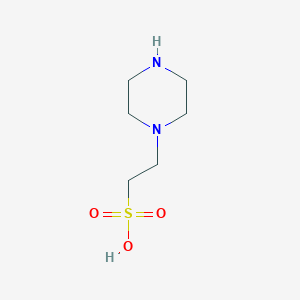

2-piperazin-1-ylethanesulfonic Acid

Description

Historical Trajectory and Genesis of Good's Buffers for Biological Systems

Prior to the mid-20th century, researchers in biology and biochemistry were often limited to using buffers that were not ideal for their experimental systems. gatescientific.com Many of the available buffers were either toxic to cells, reactive with the biological molecules under investigation, or inefficient at maintaining a stable pH in the physiologically relevant range. gatescientific.com This often led to unreliable and misleading experimental results. gatescientific.com

In 1966, American biochemist Dr. Norman E. Good and his colleagues at Michigan State University published a landmark paper that introduced a series of buffers designed specifically for biological research. gatescientific.combostonbioproducts.comnih.gov This collection of twenty buffering agents became known as "Good's buffers." bostonbioproducts.comwikipedia.org Good and his team systematically synthesized and tested numerous compounds, identifying those that met their stringent criteria for biological compatibility and effectiveness. gatescientific.comnih.gov Their work provided biologists with a reliable toolkit of buffers that remain crucial in modern laboratories. gatescientific.comwikipedia.org

Role of 2-Piperazin-1-ylethanesulfonic Acid (PIPES) within the Good's Buffer Series

Among the influential Good's buffers is this compound, commonly known as PIPES. wikipedia.orgwikipedia.org As a member of the ethanesulfonic acid buffer series, PIPES is characterized by its zwitterionic nature at physiological pH. biocompare.comchemicalbook.com

PIPES has a pKa of 6.76 at 25°C, making it an effective buffer in the pH range of 6.1 to 7.5. wikipedia.org This positions it as a valuable tool for a wide array of cell culture and biochemical applications that require a stable, near-neutral pH environment. wikipedia.orgbiocompare.com A notable feature of PIPES is its negligible capacity to bind most divalent metal ions, which is a significant advantage in studies where metal ion concentrations are critical. hopaxfc.com However, it is important to note that piperazine-containing buffers like PIPES can form radicals and may not be suitable for research involving redox processes. wikipedia.org

The free acid form of PIPES has low solubility in water, but it readily dissolves as a salt, such as PIPES disodium (B8443419) salt or PIPES sesquisodium salt. wikipedia.orghopaxfc.com This buffer has been successfully employed in various laboratory techniques, including chromatography, protein purification, and as a buffer in fixation protocols for electron microscopy, where it has been shown to help preserve cellular structures. biocompare.comhopaxfc.com

Fundamental Academic Significance of pH Control in In Vitro Biological Systems

The maintenance of a stable pH is of paramount importance in all in vitro biological research. scribd.com Biological processes are highly sensitive to fluctuations in hydrogen ion concentration. ubc.ca The structure, and therefore the function, of vital macromolecules like proteins and nucleic acids are dependent on the surrounding pH. quora.comlabmanager.com Enzymes, the catalysts of biological reactions, typically exhibit optimal activity only within a very narrow pH range. ubc.caquora.com Deviations from this optimal pH can lead to changes in enzyme conformation, resulting in reduced or complete loss of activity. quora.com

Furthermore, cellular processes such as growth, proliferation, and metabolism are all intricately linked to pH. researchgate.net For instance, most mammalian cells require a slightly alkaline intracellular pH (around 7.0–7.2) to proliferate effectively. researchgate.net Disruptions in pH can inhibit protein synthesis and even lead to cell death. labmanager.comresearchgate.net Therefore, the use of reliable buffers like PIPES is not merely a matter of convenience but a fundamental requirement for obtaining accurate and reproducible data in biochemical and molecular biological studies. labmanager.comnih.gov

| Property | Value | Source |

| IUPAC Name | 2,2'-(Piperazine-1,4-diyl)di(ethane-1-sulfonic acid) | wikipedia.org |

| Common Name | PIPES | wikipedia.org |

| CAS Number | 5625-37-6 | wikipedia.org |

| Molecular Formula | C8H18N2O6S2 | wikipedia.org |

| pKa at 25°C | 6.76 | wikipedia.org |

| Effective Buffering Range | 6.1 - 7.5 | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c9-12(10,11)6-5-8-3-1-7-2-4-8/h7H,1-6H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOGSHMIAWCODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332252 | |

| Record name | 2-piperazin-1-ylethanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90052-53-2 | |

| Record name | 2-piperazin-1-ylethanesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for Research Applications

Methodologies for the Preparation of 2-Piperazin-1-ylethanesulfonic Acid Analogs for Specific Research Objectives

The synthesis of this compound (PIPES) analogs is crucial for a variety of research applications, allowing for the fine-tuning of properties such as pKa, solubility, and biocompatibility. A common strategy involves the modification of the piperazine (B1678402) ring. For instance, bis-piperazine-type pH buffer agents have been synthesized for use in mammalian cell cultures. One such synthesis involves the reaction of 1,2-N,N'-bis(piperazinyl)ethane hydrobromic acid salt with sodium hydroxide (B78521), followed by extraction and recrystallization to yield the desired bis-piperazine product.

Another approach to creating PIPES analogs is through the functionalization of the piperazine nitrogen atoms. This can be achieved through reactions like N-alkylation, which involves reacting piperazine with alkyl halides or sulfonates, or through reductive amination. mdpi.com For example, piperazine-functionalized SBA-15 nanorods have been synthesized by a post-grafting method using methyldimethoxysilylpropylpiperazine (MDSP). nih.govresearchgate.net Further derivatization can be achieved by reacting these functionalized materials with precursors like bromoacetic acid or succinic anhydride (B1165640) to introduce carboxylic acid groups. nih.govresearchgate.net

The direct C-H functionalization of the piperazine ring represents a more advanced strategy for creating novel analogs. mdpi.com This can be accomplished through methods like direct C-H lithiation of N-Boc-protected piperazines, which allows for the introduction of various substituents. mdpi.com Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines, utilizing methods like the Silicon Amine Protocol (SLAP) and the Carboxylic Amine Protocol (CLAP). mdpi.com These techniques enable the synthesis of C2-substituted piperazines with high efficiency and selectivity. mdpi.com

Design and Synthesis of Modified Zwitterionic Buffers with Enhanced Research Utility

The design of modified zwitterionic buffers based on the PIPES structure aims to enhance their utility in specific research contexts. A key consideration is the pKa value, which determines the effective buffering range. For many biological applications, a pKa near physiological pH (around 7.4) is desirable. wikipedia.org PIPES itself has a pKa of 6.76 at 25°C, making it a suitable buffer for many cell culture and biochemical applications. wikipedia.org

Modifications to the PIPES structure can alter its pKa and other properties. For example, the synthesis of piperazine-1-carboxamidine derivatives has been explored for their potential as antifungal agents. nih.gov These modifications can influence the electronic properties of the piperazine ring and, consequently, the pKa of the sulfonic acid group.

Furthermore, the synthesis of bis-piperazine derivatives can lead to buffers with different buffering capacities and potential applications. The synthesis of such compounds often involves multi-step procedures, starting from precursors like 1,4-bis(chloroacetyl)piperazine. nih.gov By carefully selecting the starting materials and reaction conditions, researchers can design and synthesize modified zwitterionic buffers with tailored properties for specific research needs.

Characterization of Synthetic Routes and Purity for Research-Grade Reagents

Ensuring the purity of research-grade reagents like PIPES and its analogs is paramount for the reliability and reproducibility of experimental results. The characterization of synthetic routes and the final products involves a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for verifying the identity and purity of synthesized compounds. nih.gov These techniques provide detailed information about the molecular structure and can detect the presence of impurities. For instance, in the synthesis of 1-(2-hydroxyethyl)piperazine derivatives, NMR and HRMS were used to confirm the structure and purity of the final products. nih.gov

The purity of PIPES buffer solutions is often assessed by preparing a solution of a specific molarity and pH and ensuring its stability. aatbio.com For example, a 1 M PIPES buffer with a pH of 6.8 can be prepared by dissolving PIPES free acid in water and adjusting the pH with a strong base like sodium hydroxide. aatbio.com The low solubility of the free acid in the acidic range necessitates this pH adjustment. aatbio.com

For solid-phase synthesis of piperazine derivatives, techniques like solid-phase extraction and purification are employed to isolate the desired product with high purity. mdpi.com The final products are often characterized by Liquid Chromatography-Mass Spectrometry (LCMS) to confirm their molecular weight and purity. mdpi.com

Physicochemical Basis of Buffering Capacity and Solution Dynamics

Acid-Base Equilibria and Protonation States of 2-Piperazin-1-ylethanesulfonic Acid in Aqueous Environments

The buffering action of PIPES is a direct consequence of its ability to exist in different protonation states in aqueous solutions. This equilibrium between a protonated (acid) and deprotonated (base) form allows the buffer to absorb and release protons, thereby resisting significant changes in pH. solubilityofthings.com

Investigation of Macroscopic and Microscopic pKa Values and Their Derivations

Microscopic pKa values, in contrast, describe the intrinsic acidity of each specific ionizable group in the molecule. schrodinger.com For a molecule with multiple ionizable sites, like the two nitrogen atoms in the piperazine (B1678402) ring of PIPES, determining the microscopic pKa values provides a more detailed picture of the protonation equilibria. researchgate.net These values can be derived through techniques like NMR spectroscopy or computational methods, which can distinguish between the different protonated and deprotonated forms (microstates) of the molecule. researchgate.netschrodinger.com The relationship between macroscopic and microscopic pKa values is crucial for a complete understanding of the buffer's behavior.

Table 1: Macroscopic pKa Values of PIPES at 25°C

| pKa Value | Effective Buffering Range |

| 6.76 | 6.1 - 7.5 |

| 2.67 | 1.5 - 3.5 |

This table summarizes the experimentally determined macroscopic pKa values for PIPES at standard temperature and the corresponding pH ranges where it functions as an effective buffer. wikipedia.org

Influence of Temperature and Ionic Strength on Buffering Performance

The performance of a PIPES buffer is not static and can be influenced by environmental factors such as temperature and the ionic strength of the solution. medium.comruc.dk

Temperature: The pKa of many buffers, particularly those with amino groups, is temperature-dependent. ruc.dk For PIPES, the change in pKa with temperature (ΔpKa/°C) is relatively small compared to some other buffers, which contributes to its stability in experiments with fluctuating temperatures. chemicalbook.commedium.compromega.com Specifically, the pKa of PIPES has been reported to have a temperature coefficient of -0.0085/°C. promega.com This means that for every 10°C increase in temperature, the pKa will decrease by 0.085 units. This predictable, albeit minimal, change should be considered when preparing and using PIPES buffers for experiments conducted at temperatures other than 25°C. medium.com

Ionic Strength: The ionic strength of a solution, which is a measure of the total concentration of ions, can also affect the pKa of a buffer. ruc.dklclane.net In solutions with non-zero ionic strength, ions are shielded by surrounding ions of opposite charge, which can alter their chemical activity and, consequently, the acid-base equilibrium. reachdevices.com For zwitterionic buffers like PIPES, increasing the ionic strength generally leads to an increase in the pKa value. ruc.dk This is because the ionic interactions can stabilize the charged species in the equilibrium, shifting the balance of the reaction. reachdevices.com Therefore, the concentration of the buffer itself and the presence of other salts in the solution will impact the final pH of the buffer. psu.edu

Table 2: Effect of Temperature on the pKa of PIPES

| Temperature (°C) | Approximate pKa |

| 20 | 6.80 |

| 25 | 6.76 |

| 37 | 6.66 |

This table illustrates the change in the pKa of PIPES with temperature, highlighting the need to adjust the pH of the buffer at the intended experimental temperature. wikipedia.orgpromega.com

Solvent-Mediated Ion Pairing and Solvation Dynamics in Zwitterionic Systems

The behavior of PIPES in solution is significantly influenced by its interactions with the surrounding solvent molecules, primarily water. As a zwitterionic compound, PIPES possesses both a positive and a negative charge on different parts of the molecule, leading to complex solvation dynamics. solubilityofthings.comwikipedia.org

Analysis of Ion-Solvent Interactions and Their Impact on Solution Behavior

In an aqueous environment, the charged groups of the PIPES zwitterion interact strongly with polar water molecules. The positively charged piperazinium group and the negatively charged sulfonate group are both solvated by water, forming hydration shells. wikipedia.orgacs.org These ion-solvent interactions are crucial for the high water solubility of PIPES. chemicalbook.com

Effects of Concentration on Zwitterionic Species Dynamics

The concentration of the zwitterionic buffer can have a significant impact on the dynamics of the species in solution. solubilityofthings.com At higher concentrations, the likelihood of intermolecular interactions between the zwitterions themselves increases. mdpi.com This can lead to the formation of aggregates or temporary ion pairs, which can influence the viscosity and other physical properties of the solution. nih.gov

Furthermore, the concentration of the buffer directly affects its buffering capacity. solubilityofthings.com A higher concentration of the buffer provides a larger reservoir of both the acidic and basic forms, enabling it to neutralize greater amounts of added acid or base before a significant change in pH occurs. solubilityofthings.com However, it is important to note that at very high concentrations, the increased ionic strength can shift the pKa of the buffer, as discussed previously. psu.edu Studies on other zwitterionic molecules have shown that at low concentrations (e.g., below 30 mM), they may not significantly affect the electrostatic interactions between charged surfaces. researchgate.net

Mechanisms of pH Stabilization and Resistance to Environmental Fluctuations

The primary mechanism by which PIPES and other buffers stabilize pH is through the principles of Le Châtelier's principle applied to their acid-base equilibrium. When an external acid (H+ ions) is introduced into the solution, the basic form of the buffer (the deprotonated piperazine nitrogen) accepts these protons, shifting the equilibrium towards the acidic form and thus minimizing the decrease in pH. Conversely, when a base (OH- ions) is added, the acidic form of the buffer donates protons to neutralize the hydroxide (B78521) ions, forming water and the basic form of the buffer, thereby resisting an increase in pH. solubilityofthings.com

The resistance of PIPES to environmental fluctuations, particularly temperature, is a key feature that makes it a "Good's" buffer. chemicalbook.commedium.com This stability is attributed to the relatively low enthalpy of ionization of the piperazine amino group. ruc.dk Buffers with a lower enthalpy change upon ionization exhibit a smaller change in pKa with temperature. ruc.dk This property ensures that the buffering capacity of PIPES remains reliable even when experiments are conducted over a range of temperatures. chemicalbook.commedium.com

Interactions with Biological Macromolecules and Ions in Controlled in Vitro Environments

Effects on Protein Structure, Stability, and Functional Conformation in Solution

PIPES is widely used in protein research due to its ability to provide a stable pH environment without significantly interfering with protein structure and function. bostonbioproducts.com Its effective buffering range of pH 6.1 to 7.5 is suitable for a vast array of biological experiments, including protein purification and crystallization. bostonbioproducts.comyacooscience.com

Minimal Reactivity and Compatibility with Enzyme Activity

A primary advantage of PIPES is its minimal reactivity and high compatibility with enzymatic reactions. patsnap.com Unlike some other buffers, PIPES does not typically participate in or interfere with biochemical processes. yacooscience.com Many enzymes require metal ions as cofactors for their catalytic activity. hopaxfc.com Buffers that chelate these ions can inhibit enzyme function. researchgate.netnih.gov PIPES is characterized by its inability to form stable complexes with most metal ions, which ensures that these essential cofactors remain available to the enzyme, allowing for the accurate study of their activity. yacooscience.comhopaxfc.comhbdsbio.comhbdsbio.com This non-coordinating nature makes it a preferred buffer in assays for many metal-dependent enzymes. hopaxfc.com

Impact on Protein Folding and Unfolding Pathways in Experimental Systems

The study of protein folding and unfolding pathways is a complex field that investigates the mechanisms by which proteins achieve their functional three-dimensional structures. nih.govaps.org These experiments require environmental conditions that are precisely controlled and non-interfering. The inert nature of PIPES makes it a suitable buffer for such studies. By maintaining a stable pH without interacting with the protein, PIPES ensures that the observed folding or unfolding kinetics are intrinsic to the protein itself and not an artifact of the buffer system. While theoretical studies suggest the existence of multiple folding pathways, experimental verification depends on minimizing external variables, a role for which PIPES is well-suited. nih.gov

Investigations into Protein-Nanoparticle Interactions in the Presence of 2-Piperazin-1-ylethanesulfonic Acid

When nanoparticles are introduced into a biological fluid, they are quickly coated by proteins, forming a "protein corona" that dictates their biological identity and interactions with cells. nih.govnih.govnih.gov The study of this phenomenon is critical for the development of nanomedicines. The formation and composition of the protein corona are sensitive to environmental factors, including pH. acs.org PIPES is utilized in these in vitro studies to provide a stable and controlled pH environment, facilitating the investigation of how factors like nanoparticle stiffness or composition influence the protein corona. nih.gov The choice of buffer is critical, as some buffer molecules can become incorporated into nanoparticle frameworks or influence their aggregation. acs.orgnih.gov The use of a non-coordinating buffer like PIPES helps to isolate the variables under investigation.

Influence on Nucleic Acid Conformation and Stability in Biochemical Assays

The stability and conformation of nucleic acids like DNA and RNA are highly dependent on factors such as temperature, the presence of enzymes, and pH. numberanalytics.com Maintaining the structural integrity of these molecules is crucial for a variety of biochemical assays. PIPES is employed as a buffer in several applications involving nucleic acids. For instance, it has been used as a buffering agent in studies of DNA precipitation with calcium phosphate (B84403) and in experiments involving atomic force microscopy (AFM) and electroporation. yacooscience.com By providing a stable pH environment, PIPES helps to preserve the integrity of nucleic acids during these experimental manipulations.

Metal Ion Complexation Characteristics and Implications for Metalloenzyme Systems

A defining characteristic of PIPES is its limited ability to form complexes with metal ions. yacooscience.com This is a significant advantage in many biological systems where metal ions play a crucial role. hbdsbio.com Metalloenzymes, which require metal ions for their catalytic function, are particularly sensitive to the buffering environment. nih.govacs.org The use of a buffer that chelates metal ions, such as Tris under certain conditions, can interfere with the enzyme's activity and lead to inaccurate kinetic measurements. nih.govnih.gov Because PIPES does not significantly bind with most metal ions, it is considered an excellent choice for studying these systems, ensuring that the metal ions remain free and available to the enzyme's active site. hopaxfc.comhbdsbio.comhbdsbio.com

Quantification of Metal Chelation Properties in Experimental Contexts

The low affinity of PIPES for metal ions is a key feature supporting its widespread use. While extensive tables of stability constants for PIPES with various metal ions are not as commonly published as for strong chelating agents like EDTA, the literature consistently describes its interactions as weak or negligible. A stability constant (log K) quantifies the equilibrium of a metal-ligand complex; a low value indicates weak binding. chemguide.co.uk The known interactions of PIPES are generally considered insignificant for most experimental purposes.

| Metal Ion | Reported Interaction with PIPES | Implication for In Vitro Systems |

| Divalent Cations (General) | Does not form stable complexes yacooscience.comhbdsbio.com | Suitable for assays involving Mg²⁺, Ca²⁺, and other common divalent cations. reflab.dk |

| Manganese (Mn²⁺) | Weak interaction; lower dissociation constant (Kd) observed in HEPES (a similar buffer) compared to Tris or phosphate buffers. nih.govacs.org | Recommended for studying Mn²⁺-dependent enzymes. nih.gov |

| Cobalt (Co²⁺) | Weak interaction reported hopaxfc.com | Can be used in systems with Co²⁺ without significant sequestration of the ion. |

| Nickel (Ni²⁺) | Weak interaction reported hopaxfc.com | Suitable for use in biochemical assays involving Ni²⁺. |

| Copper (Cu²⁺) | Considered a non-coordinating buffer hopaxfc.com | Unlike buffers with higher binding constants, PIPES does not significantly interfere with Cu²⁺-dependent processes. |

| Zinc (Zn²⁺) | Does not form stable complexes hbdsbio.com | Appropriate for use in studies of zinc-finger proteins and other zinc-dependent enzymes. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (PIPES) |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) |

| Tris (tris(hydroxymethyl)aminomethane) |

| EDTA (Ethylenediaminetetraacetic acid) |

| Calcium phosphate |

| Magnesium |

| Calcium |

| Manganese |

| Cobalt |

| Nickel |

| Copper |

Strategies for Mitigating Metal Ion Interference in Sensitive Assays

PIPES is often favored in biochemical and molecular biology research for its minimal interaction with most metal ions, a crucial characteristic for maintaining the integrity of many biological assays. hopaxfc.combostonbioproducts.comhopaxfc.com This attribute makes it a suitable buffer for studying metal-dependent enzymes, as it is less likely to chelate the metal ions essential for their activity. hopaxfc.comresearchgate.net The formation of complexes between buffers and metal ions can release protons, leading to a decrease in the pH of the solution, and can also inhibit enzymes that require metal ions for their function. researchgate.net

However, the assumption that PIPES is entirely non-coordinating with all metal ions is not universally applicable. While its metal-binding constants are generally low, weak interactions with certain metal ions such as cobalt (Co²⁺) and nickel (Ni²⁺) have been noted. hopaxfc.com Furthermore, research has demonstrated that some sulfonic acid-based buffers, which are typically considered non-coordinating, can indeed form complexes with metal ions like silver (Ag⁺). nih.gov

The primary strategy to mitigate potential metal ion interference when using PIPES is the careful selection of the buffer based on the specific metal ions present in the assay. For most common divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), PIPES is an excellent choice due to its negligible binding capacity. hbdsbio.comwikipedia.org

In situations where even weak metal ion binding could compromise assay sensitivity, several alternative strategies can be employed:

Alternative Buffers: Utilizing other "Good's" buffers with even lower or negligible metal-binding constants is a primary strategy. Buffers such as HEPES, MOPS, and TES are often cited as suitable alternatives for use in solutions containing metal ions. hopaxfc.comresearchgate.net

Concentration Optimization: Using the lowest effective concentration of the PIPES buffer can help minimize any potential metal ion interactions. hbdsbio.com This is particularly relevant as the pKa of PIPES is concentration-dependent, which can influence its buffering capacity and interaction potential. hbdsbio.com

Use of Chelating Agents: In some experimental designs, the controlled addition of a strong chelating agent can be used to selectively bind and sequester interfering metal ions. However, this approach requires careful consideration to avoid stripping essential metal cofactors from enzymes or other macromolecules.

The following table provides a comparative overview of the metal-binding characteristics of PIPES and some common alternative buffers.

| Buffer | Metal Ion Interactions | Relevant Considerations |

| PIPES | Weak interaction with Co²⁺ and Ni²⁺. hopaxfc.com Generally low binding for most other common metal ions. hopaxfc.comresearchgate.net | Suitable for most applications with metal ions, but caution is advised in highly sensitive assays involving Co²⁺ and Ni²⁺. hopaxfc.comhbdsbio.com |

| HEPES | Negligible metal ion binding. wikipedia.org | A good alternative to PIPES when complete absence of metal chelation is critical. wikipedia.orghbdsbio.com |

| MOPS | Negligible metal binding. researchgate.net | Another suitable alternative for metal-sensitive systems. researchgate.net |

| TES | Very low metal-binding constants. researchgate.net | Recommended for investigating metal-dependent enzymes. researchgate.net |

| Bis-Tris | Known to chelate a wide array of divalent metal ions. nih.govresearchgate.net | Can be used strategically to probe high-affinity metal binding sites but is generally avoided in assays where metal ion interference is a concern. nih.gov |

Interactions with Cellular Components and Membranes in Cell-Free Systems

In cell-free in vitro systems, understanding the interaction of buffer components with isolated cellular structures, particularly membranes, is critical for maintaining their structural and functional integrity. PIPES is generally considered advantageous for such applications due to its impermeability to cell membranes. biocompare.com This characteristic is crucial in studies involving isolated organelles or reconstituted membrane systems, as it prevents the buffer from altering the internal environment of these structures.

Research has shown that PIPES is effective in preserving the ultrastructure of biological specimens for microscopy. hopaxfc.com For instance, the use of a PIPES-buffered glutaraldehyde (B144438) solution for fixing various tissues has been shown to result in better preservation of details between organelles and a more homogeneous cytoplasm compared to other buffering systems. hopaxfc.com This suggests a minimal disruptive interaction with cellular components.

When studying membrane proteins reconstituted into artificial lipid bilayers, the choice of buffer is paramount. The buffer should not interfere with the lipid bilayer structure or the function of the embedded protein. While PIPES itself is zwitterionic at physiological pH, its interaction with the charged headgroups of lipids in a bilayer is an important consideration. The electrostatic properties of the water-lipid interface are critical for the correct folding and function of membrane proteins. nih.gov

The use of cell-free expression systems to synthesize and study membrane proteins often involves the presence of lipid structures like lipid sponge droplets or vesicles to accommodate the newly synthesized hydrophobic proteins. nih.govnih.gov In these systems, the buffer must support both the protein synthesis machinery and the stability of the lipid environment. PIPES, with its pKa near physiological pH and low reactivity, is often a suitable choice for these applications. bostonbioproducts.combostonbioproducts.com

The following table summarizes key findings regarding the interaction of PIPES with cellular components in cell-free systems:

| Cellular Component | Interaction with PIPES | Key Research Findings |

| Cell Membranes/Lipid Bilayers | Generally considered impermeable and non-disruptive. biocompare.com | PIPES has been shown to be effective in preserving the ultrastructure of cellular components in microscopy studies. hopaxfc.com Its zwitterionic nature at physiological pH minimizes strong electrostatic interactions with lipid headgroups. |

| Membrane Proteins | Generally considered a non-interfering buffer for functional studies. | Used in the reconstitution of membrane proteins into artificial bilayers and in cell-free expression systems due to its stable pH control and low reactivity. bostonbioproducts.comnih.govbostonbioproducts.com |

| Subcellular Organelles | Helps maintain structural integrity in isolated systems. | The impermeability of PIPES helps to preserve the internal environment of isolated organelles. biocompare.com |

Applications in Advanced Biochemical and Molecular Biological Methodologies

Utilization in Enzyme Assays and Reaction Optimization.hopaxfc.combostonbioproducts.combostonbioproducts.com

The precise control of pH is paramount in enzyme kinetics and assays to ensure accurate and reproducible results. PIPES is frequently employed in these applications due to its stable pH buffering in the slightly acidic to neutral range, which is optimal for many enzymatic reactions. chemicalbook.combostonbioproducts.com

The rate and outcome of enzymatic reactions are highly dependent on the pH of the reaction environment. sigmaaldrich.com By maintaining a stable pH, PIPES buffer helps in optimizing reaction kinetics, leading to improved product yields. sigmaaldrich.comoalib.comresearchgate.net Its minimal interaction with metal ions is a significant advantage, as it does not chelate essential metal cofactors for enzymes, thus preventing inhibition of enzymatic activity. hopaxfc.comsigmaaldrich.com This property ensures that the observed reaction rates are a true reflection of the enzyme's catalytic potential under the specified conditions.

The three-dimensional structure of an enzyme, which is crucial for its activity and specificity, is sensitive to pH changes. PIPES buffer helps in preserving the native conformation of enzymes by maintaining a constant pH, thereby ensuring their optimal activity and specificity. hbdsbio.comnih.gov Studies have shown that for certain enzymes, such as alkaline phosphatase, PIPES buffer preserves activity significantly better than other commonly used buffers like cacodylate. hbdsbio.comnih.gov This makes PIPES a preferred choice for cytochemical and biochemical studies of enzyme activity. hbdsbio.comnih.gov

Integration into Protein Purification and Characterization Techniques.bostonbioproducts.combostonbioproducts.com

PIPES is extensively used in various protein purification and characterization techniques where pH control is critical for maintaining protein stability and achieving effective separation. chemicalbook.combostonbioproducts.combostonbioproducts.com

Ion-Exchange Chromatography: In ion-exchange chromatography, the net charge of a protein determines its binding to the charged stationary phase. thermofisher.comharvardapparatus.com The pH of the buffer is a critical parameter that influences the protein's charge. thermofisher.comharvardapparatus.com PIPES is often used as a buffering agent in cation-exchange chromatography to purify basic proteins. yacooscience.comnih.gov For instance, it has been successfully used as a binding and eluting buffer for the purification of various proteins. yacooscience.comhopaxfc.com However, due to its relatively high ionic strength, low concentrations of PIPES buffer are recommended in cation exchange chromatography to minimize interference with protein binding. yacooscience.comvacutaineradditives.com

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates proteins based on their size. harvardapparatus.comnih.gov While the choice of buffer does not directly affect the resolution of separation, maintaining a stable pH with a buffer like PIPES is important for protein stability during the process. harvardapparatus.comresearchgate.net The buffer conditions are selected to ensure the protein of interest remains in its native state and does not aggregate. harvardapparatus.comnih.gov

Gel Electrophoresis: PIPES is a common component of running buffers in polyacrylamide gel electrophoresis (PAGE). chemicalbook.combostonbioproducts.com It helps maintain a constant pH during the electrophoretic run, which is essential for the consistent migration and accurate separation of proteins and nucleic acids. chemicalbook.combostonbioproducts.com

The formation of high-quality protein crystals is a prerequisite for determining their three-dimensional structure by X-ray crystallography. nih.gov Protein crystallization is a sensitive process that is highly dependent on factors such as pH. PIPES is frequently used as a buffering agent in crystallization screens and optimization experiments because it can maintain a stable pH over a range where many proteins are soluble and can form well-ordered crystals. bostonbioproducts.combostonbioproducts.comyacooscience.com Its low metal ion binding capacity is also advantageous in this context, as it prevents the formation of unwanted complexes that could interfere with crystallization. bostonbioproducts.com Research has documented the use of PIPES buffer in the crystallization of various enzymes, such as transketolase from E. coli. yacooscience.com

Application in Microscopy Techniques for Ultrastructural Preservation

The compound 2-piperazin-1-ylethanesulfonic acid, commonly known as PIPES, is a zwitterionic biological buffer that has found significant application in advanced microscopy techniques, particularly for the preservation of cellular ultrastructure. biocompare.combio-world.comhopaxfc.com Its utility stems from its pKa of 6.76 at 25°C, which is close to physiological pH, making it an effective buffering agent in the range of 6.1 to 7.5. bio-world.combostonbioproducts.com This characteristic is crucial for maintaining the structural integrity of biological specimens during preparative procedures for high-resolution imaging.

Enhancing Specimen Fixation for Electron Microscopy

PIPES buffer is widely employed in the fixation of biological specimens for electron microscopy (EM) due to its ability to yield superior ultrastructural preservation compared to more traditional inorganic buffers like phosphate (B84403) or cacodylate. nih.govradiologykey.com Fixation is a critical first step in preparing samples for EM, aiming to cross-link cellular components to preserve their in-vivo morphology with minimal alteration. ox.ac.uk

The choice of buffer during fixation significantly impacts the quality of preservation. Research has demonstrated that PIPES buffer, when used with fixatives like glutaraldehyde (B144438), minimizes the extraction of cellular components, leading to better preservation of fine structural details. nih.govox.ac.ukthermofisher.com For instance, studies on various mammalian and marine tissues have shown that PIPES-buffered fixatives result in a more homogeneous cytoplasm and better-defined organelles. nih.govhopaxfc.com This is partly because PIPES is a zwitterionic buffer and is considered less reactive with cellular components than phosphate or cacodylate buffers. radiologykey.com

The following table summarizes the comparative advantages of PIPES buffer in electron microscopy fixation:

| Feature | PIPES Buffer | Traditional Buffers (Phosphate, Cacodylate) |

| Ultrastructural Detail | Superior preservation, especially with long fixation times. nih.govfishersci.com | Can cause extraction and alter fine details. radiologykey.com |

| Component Preservation | Minimizes lipid loss and preserves microtubules and microfilaments. thermofisher.comhopaxfc.comemsdiasum.com | May lead to extraction of cellular components. ox.ac.uk |

| Reactivity | Low metal ion binding, reducing precipitates. hopaxfc.combostonbioproducts.comhopaxfc.com | Phosphate can precipitate with divalent cations like Ca²⁺. sigmaaldrich.com |

| Toxicity | Generally considered non-toxic to cells. radiologykey.com | Cacodylate contains arsenic and is toxic. |

Cytochemical Staining and Localization Studies

In the realm of cytochemical staining and localization studies, the primary role of this compound (PIPES) is to provide a stable and non-reactive environment during the fixation and staining processes. Cytochemical staining is a technique used to localize specific chemical components within cells. nih.gov The success of these methods heavily relies on the optimal preservation of both the cellular structure and the antigenicity of the target molecules.

PIPES buffer is particularly advantageous when glutaraldehyde is used as a fixative. nih.gov Glutaraldehyde is a superior cross-linking agent for preserving ultrastructure but can introduce significant autofluorescence, which interferes with immunofluorescence techniques. nih.govthermofisher.com While methods exist to quench this autofluorescence, the choice of buffer during the initial fixation is crucial. PIPES, being a gentle and non-reactive buffer, helps to maintain the integrity of antigens. emsdiasum.com This is critical for immunohistochemical procedures where antibodies are used to detect specific proteins.

The table below outlines the role of PIPES in cytochemical procedures:

| Procedural Step | Role of PIPES Buffer | Rationale |

| Fixation | Maintains stable pH (6.1-7.5) for optimal cross-linking by fixatives like glutaraldehyde. bostonbioproducts.combostonbioproducts.com | Preserves cellular morphology and antigenicity without interfering with the fixation process. emsdiasum.com |

| Washing | Used as a wash solution to remove excess fixative. | Its non-reactive nature prevents the extraction of cellular components that can occur with other buffers. radiologykey.com |

| Staining | Provides a stable pH environment for the staining reaction. | Ensures consistent and reliable staining results by preventing pH fluctuations that could alter staining intensity or specificity. |

Role in Cell-Free Expression Systems and Protein Array Design

Cell-free protein synthesis (CFPS) systems have emerged as powerful platforms for protein expression and for applications in functional genomics and proteomics. nih.govpromega.com These systems utilize cellular extracts, typically from E. coli, wheat germ, or rabbit reticulocytes, which contain the necessary machinery for transcription and translation. promega.com The open nature of CFPS systems allows for direct manipulation of the reaction environment, making the choice of buffer a critical parameter for success. nih.gov

PIPES buffer is utilized in some CFPS systems due to its ability to maintain a stable pH in the optimal range for protein synthesis. Its low metal-binding capacity is also beneficial, as it avoids sequestering essential metal ions like magnesium (Mg²⁺), which are critical cofactors for many enzymes involved in transcription and translation. sigmaaldrich.com

In the context of protein array design, such as Nucleic Acid Programmable Protein Arrays (NAPPA), CFPS is used to generate proteins in situ on the array surface. The quality and functionality of the synthesized proteins are paramount. The buffering system plays a role in ensuring that the expressed proteins fold correctly and retain their activity. The use of a biologically compatible and non-interfering buffer like PIPES can contribute to the successful generation of high-quality protein arrays. promega.com

Formulation of Advanced Cell Culture Media and Reagents

The formulation of cell culture media is a complex process that involves a precise combination of salts, amino acids, vitamins, and a buffering system to support cell growth and viability in vitro. biopharminternational.com While bicarbonate-CO₂ is the most common buffering system in cell culture, organic buffers like PIPES are often used as supplements or as the primary buffering agent in specialized media formulations, particularly in closed systems or when CO₂ incubation is not used. biocompare.com

PIPES is advantageous in cell culture for several reasons. It is impermeable to cell membranes, which prevents it from entering the cell and causing cytotoxic effects. biocompare.com Its pKa is in the physiological range, providing stable pH control, which is crucial for cell health and experimental reproducibility. biocompare.combio-world.com Furthermore, its low metal-binding affinity ensures that essential trace elements in the media remain available to the cells. hopaxfc.comhopaxfc.comsigmaaldrich.com

The development of advanced cell culture media, including serum-free and chemically defined formulations, requires careful selection of each component to optimize cell performance for specific applications, such as biopharmaceutical production or tissue engineering. biopharminternational.comyoutube.com The inclusion of a stable and non-toxic buffer like PIPES can be a key factor in the successful formulation of these advanced reagents. biocompare.com

The properties of PIPES relevant to its use in cell culture media are summarized below:

| Property | Significance in Cell Culture |

| Physiological pKa (6.76 at 25°C) | Provides effective pH buffering in the range of 6.1-7.5, crucial for maintaining cell viability and function. biocompare.combio-world.combostonbioproducts.com |

| Cell Membrane Impermeability | Prevents the buffer from entering the cell and interfering with intracellular processes. biocompare.com |

| Low Metal-Binding Capacity | Ensures the bioavailability of essential metal ions in the culture medium. hopaxfc.comhopaxfc.comsigmaaldrich.com |

| Chemical Stability | Does not undergo significant changes in pH with temperature fluctuations and is stable in culture conditions. bostonbioproducts.com |

| Non-Toxicity | Generally well-tolerated by a wide range of cell lines. bio-world.comradiologykey.com |

Spectroscopic and Structural Elucidation in Solution Phase Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information on molecular structure, dynamics, and interactions in solution. For 2-piperazin-1-ylethanesulfonic acid, NMR studies focus on the conformation of the piperazine (B1678402) ring and its interactions with solvent and other solutes.

Like other cyclohexane-based rings, the piperazine moiety of HEPES is not planar and can adopt several conformations, such as the chair, boat, half-chair, and twist-boat forms. The energetic barriers for the interconversion of chair conformations in piperazines are generally higher than in analogous cyclohexanes. While crystal structure data show the piperazine ring in a chair conformation, NMR is essential for confirming the dominant conformation and its dynamics in solution.

The ¹H and ¹³C NMR spectra of HEPES provide a detailed fingerprint of its chemical environment. The chemical shifts of the protons and carbons are sensitive to the molecule's conformation and its interactions. For instance, the protons on the piperazine ring and the ethanesulfonic acid chain give rise to characteristic signals that can be fully assigned.

A key finding from NMR studies is that the chemical shifts of several HEPES protons are sensitive to the pH of the solution. researchgate.net This property allows HEPES to be used not only as a buffer but also as an internal NMR indicator for pH, which is particularly useful in metabolomic studies where maintaining and monitoring pH within the NMR tube is crucial. researchgate.net The titration of the secondary amine on the piperazine ring (pKa ≈ 7.5) directly influences the chemical environment of the adjacent protons, causing their signals to shift as the pH changes around the pKa value. researchgate.net

Table 1: Assigned ¹H and ¹³C NMR Chemical Shifts for HEPES in D₂O at pH 7.4 and 298 K Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.iospectrabase.com

| Atom Type | Atom Name (BMRB) | Chemical Shift (ppm) |

| ¹³C NMR | ||

| C (Sulfonate) | C2 | 50.042 |

| C (Piperazine) | C6 | 54.559 |

| C (Piperazine) | C8 | 52.538 |

| C (Piperazine) | C9 | 52.538 |

| C (Piperazine) | C10 | 54.150 |

| C (Piperazine) | C11 | 54.150 |

| C (Hydroxyethyl) | C13 | 58.750 |

| C (Hydroxyethyl) | C14 | 60.875 |

| ¹H NMR | ||

| H (Sulfonate) | H18, H19 | 2.936 |

| H (Piperazine) | H20, H21, H22, H23 | 2.851 |

| H (Piperazine) | H16, H17, H24, H25, H26, H27 | 3.151 |

| H (Hydroxyethyl) | H31, H32 | 3.056 |

| H (Hydroxyethyl) | H29, H30 | 3.851 |

Vibrational Spectroscopy (IR, Raman) for Investigating Molecular States and Solvation Shells

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the molecular structure, bonding, and intermolecular interactions, such as hydrogen bonding. For HEPES, vibrational spectroscopy provides insights into its molecular state and the organization of solvent molecules—primarily water—in its solvation shell.

The HEPES molecule has several functional groups with characteristic vibrational frequencies:

Sulfonate Group (-SO₃⁻): This group exhibits strong symmetric and asymmetric stretching vibrations, which are sensitive to the local environment, including hydration and ion pairing.

Piperazine Ring: The C-N and C-C stretching and bending modes of the ring provide information about its conformation.

Hydroxyethyl Group (-CH₂CH₂OH): The O-H stretching vibration is a particularly sensitive probe for hydrogen bonding between the hydroxyl group and surrounding water molecules.

Alkyl Chains (C-H): The C-H stretching and bending vibrations are also present throughout the spectrum.

In an aqueous solution, the zwitterionic nature of HEPES at physiological pH leads to strong interactions with water. The positively charged piperazinium nitrogen and the negatively charged sulfonate group are both extensively hydrated. Changes in the position and shape of the vibrational bands of these groups compared to the solid state can be used to deduce the nature and strength of these hydrogen-bonding interactions, effectively mapping the solvation shell. Raman spectroscopy has been shown to be effective in determining the solvation number of protons in related systems, a methodology applicable to studying the hydration environment of HEPES. researchgate.net

Table 2: Characteristic Infrared (IR) Absorption Bands for HEPES

| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |

| ~3400 | O-H (Hydroxyethyl) & N-H (Ring) | Stretching |

| ~2800-3000 | C-H (Alkyl) | Stretching |

| ~1460 | C-H | Bending |

| ~1100-1250 | S=O (Sulfonate) | Asymmetric Stretch |

| ~1040 | S=O (Sulfonate) | Symmetric Stretch |

| ~1010 | C-N (Piperazine) | Stretching |

UV-Vis Spectrophotometry for Monitoring Solution Equilibria

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a substance. While HEPES itself does not possess strong chromophores that absorb in the near-UV or visible range, this technique is indispensable for monitoring the solution equilibria it is designed to control, namely acid-base equilibria. reagent.co.uk

The primary function of HEPES is to maintain a stable pH, which is governed by its acid dissociation constant (pKa). The pKa value can be determined accurately using UV-Vis spectrophotometry, typically through an indirect method. chemagine.co.uk This involves using a pH-sensitive indicator dye whose absorbance spectrum changes with protonation state. By preparing a series of solutions with the indicator and HEPES at varying pH values, one can plot the absorbance of the indicator against the measured pH. The inflection point of this titration curve corresponds to the pKa of the buffer. mt.com This method is widely used due to its simplicity, accuracy, and cost-effectiveness. ijper.org

The pKa of HEPES is known to be temperature-dependent, a crucial consideration for experiments conducted at different temperatures, such as cell culture at 37°C. UV-Vis spectrophotometry is a primary tool for determining these temperature-dependent values.

Table 3: Temperature Dependence of the HEPES Acid Dissociation Constant (pKa₂) Data sourced from a manufacturer's technical sheet. sigmaaldrich.com

| Temperature (°C) | pKa Value |

| 0 | 7.85 |

| 20 | 7.55 |

| 25 | 7.48 |

| 37 | 7.31 |

X-ray Scattering Techniques (SAXS/WAXS) for Solution-Phase Structural Insights

Small-Angle and Wide-Angle X-ray Scattering (SAXS and WAXS) are powerful techniques for analyzing the structure of materials in solution, ranging from the nanometer scale down to the atomic level.

WAXS extends the measurement to wider angles (higher resolution), providing information about short-range order and local molecular arrangements. embl-hamburg.de For HEPES in solution, WAXS could potentially probe the structure of the hydration shell around the molecule. By analyzing the scattering pattern at wide angles, it is possible to gain insight into the average distances and arrangement of water molecules relative to the zwitterionic functional groups of HEPES, complementing data from vibrational spectroscopy. embl-hamburg.de

Computational and Theoretical Investigations

Molecular Dynamics Simulations of 2-Piperazin-1-ylethanesulfonic Acid in Aqueous and Biological Milieus

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a zwitterionic buffer like PIPES, MD simulations can reveal crucial information about its behavior in solution.

Detailed Research Findings: While specific, large-scale MD simulation studies focused exclusively on PIPES are not prominently featured in publicly accessible literature, the methodologies are well-established from research on similar zwitterionic molecules and Good's buffers. An MD simulation of PIPES would involve creating a virtual box containing a single or multiple PIPES molecules and a large number of water molecules. The interactions between all atoms are governed by a 'force field,' a set of parameters that define the potential energy of the system.

A simulation would typically investigate:

Conformational Dynamics: The piperazine (B1678402) ring in PIPES can exist in different conformations, such as chair and boat forms. MD simulations can quantify the stability of these conformers and the timescale of transitions between them in an aqueous environment.

Hydration Shell Structure: As a zwitterionic molecule, PIPES has distinct charged regions—the negatively charged sulfonate group (-SO₃⁻) and the positively charged piperazinium cation. MD simulations can map the arrangement of water molecules around these groups, defining the structure and dynamics of the hydration shell. The simulation would analyze the number of water molecules in the first and second solvation shells and their residence times.

Translational and Rotational Diffusion: Simulations yield data on how PIPES molecules move and rotate within the water, providing diffusion coefficients. This is critical for understanding its transport properties and how quickly it can act to buffer pH changes throughout a solution.

Interactions with Biomolecules: In biological milieus, MD simulations can model the interaction of PIPES with proteins or nucleic acids. This can help determine if the buffer molecule binds to specific sites on a biomolecule, which could potentially interfere with its function. The simulation would calculate binding energies and identify key interacting residues.

Table 7.1.1: Parameters Obtainable from Molecular Dynamics Simulations of PIPES

| Parameter | Description | Significance for PIPES |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Used to characterize the structure of the hydration shell around the sulfonate and piperazinium groups. |

| Diffusion Coefficient (D) | A measure of the rate of translational movement of the molecule through the solvent. | Determines the mobility of the buffer and its ability to maintain a uniform pH in a system. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecular structures. | Tracks the conformational stability of the piperazine ring and the overall molecule during the simulation. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between PIPES and water or biomolecules. | Crucial for understanding the solvation process and specific interactions with biological macromolecules. |

Quantum Chemical Calculations for pKa Prediction and Electronic Structure Analysis

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods are instrumental in predicting properties like pKa and understanding chemical reactivity.

Detailed Research Findings: Predicting the acid dissociation constant (pKa) is a critical application of QC. For PIPES, there are two relevant pKa values associated with the two nitrogen atoms of the piperazine ring. QC methods can calculate the free energy change (ΔG) of the protonation/deprotonation reactions in a solvent, from which the pKa can be derived.

Common approaches combine high-level quantum mechanical calculations with machine learning or continuum solvent models. optibrium.comnih.gov

Methodology: The process often involves calculating the optimized geometries and energies of the protonated and deprotonated forms of the molecule. Methods like Density Functional Theory (DFT) are frequently used. chemrxiv.org To account for the solvent effect, a continuum model like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD) is employed. peerj.com

Accuracy: The accuracy of these predictions can be very high. For diverse sets of compounds, modern combined QC and machine learning methods can achieve root-mean-square errors (RMSE) of 0.7 to 1.0 pKa units, which is comparable to more computationally expensive high-level methods. optibrium.com Semi-empirical methods like PM6 or AM1 can also be used for faster, though sometimes less accurate, predictions. peerj.compeerj.com

Electronic Structure Analysis: QC calculations provide a detailed picture of the electron distribution within the PIPES molecule. This includes generating electrostatic potential maps, which visually show the electron-rich (negative) and electron-poor (positive) regions. For PIPES, these maps would highlight the negative potential around the sulfonate group and the positive potential on the protonated piperazine nitrogen and its attached hydrogen. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions.

Table 7.2.1: Comparison of Quantum Chemical Methods for pKa Prediction

| Method | Description | Typical Accuracy (RMSE) | Computational Cost |

|---|---|---|---|

| DFT with Continuum Solvent | Density Functional Theory combined with a model to simulate the solvent. | 0.5 - 1.0 pKa units. nih.gov | High |

| Semi-empirical (e.g., PM6, AM1) | A simplified form of molecular orbital theory using empirical parameters. | 1.0 - 1.6 pKa units. peerj.com | Low to Medium |

| QC + Machine Learning | Combines features from QC calculations with machine learning algorithms to build a predictive model. | 0.7 - 1.0 pKa units. optibrium.com | High (for training), Fast (for prediction) |

Modeling of Ion-Pairing Phenomena and Solvation Thermodynamics

The behavior of PIPES in solution is governed by the thermodynamics of its interaction with the solvent and any present ions. Modeling these phenomena is key to understanding its properties as a buffer.

Detailed Research Findings: The solvation of a zwitterionic molecule like PIPES can be understood using a thermodynamic cycle, often broken down into conceptual steps. libretexts.org

Cavity Formation: Energy is required to create a void in the solvent (e.g., water) to accommodate the solute molecule. This step is entropically and enthalpically unfavorable as it involves breaking the cohesive hydrogen bond network of water. libretexts.org

Solute Insertion & Interaction: The PIPES molecule is placed into the cavity. This step involves turning on the interactions between the solute and the solvent. For PIPES, this is dominated by the strong, favorable electrostatic interactions between its charged sulfonate (-SO₃⁻) and piperazinium groups and the polar water molecules. libretexts.org This also includes the formation of hydrogen bonds.

Ion-Pairing: In buffer solutions, PIPES exists alongside counter-ions (e.g., Na⁺ or K⁺). Computational models can investigate the formation of ion pairs, where a cation from the solution associates with the negative sulfonate group of PIPES. These models calculate the potential of mean force (PMF) between the ions as a function of their separation distance, revealing the stability and structure of the ion pair. This is important as significant ion-pairing can affect the ionic strength of the solution and the effective buffering capacity of PIPES. The principles for modeling these interactions are similar to those used for studying zwitterionic amino acids. acs.org

Table 7.3.1: Thermodynamic Cycle for Solvation of PIPES

| Thermodynamic Step | Physical Process | Key Contributing Forces |

|---|---|---|

| ΔG_cavity | Creating a cavity in the solvent for the PIPES molecule. | Disruption of solvent-solvent hydrogen bonds (unfavorable). |

| ΔG_interaction | Inserting PIPES into the cavity and turning on solute-solvent interactions. | Ion-dipole forces, hydrogen bonding, van der Waals forces (favorable). |

| ΔG_solvation | The net free energy change for transferring PIPES from gas phase to solvent. | Sum of ΔG_cavity and ΔG_interaction. |

Computational Fluid Dynamics (CFD) Applications in Relevant Flow Systems

While CFD is not used to study the PIPES molecule itself, it is a critical tool for designing and optimizing systems where PIPES is used as a buffer, particularly in microfluidics. nih.gov CFD simulates fluid flow, heat transfer, and mass transfer by numerically solving the governing equations of fluid motion (the Navier-Stokes equations). mdpi.com

Detailed Research Findings: In microfluidic devices ("lab-on-a-chip"), precise control of the chemical environment is paramount for applications like cell culture, enzymatic assays, and nanoparticle synthesis. Buffers like PIPES are essential for maintaining a stable pH in these miniaturized systems.

CFD simulations are applied to:

Flow Profile Analysis: CFD can predict the velocity fields and shear stress within microchannels. nih.gov This is important in biological applications to ensure that cells are not damaged by excessive shear forces, while still ensuring adequate mixing and transport of nutrients and buffer components.

Analyte and Buffer Transport: Simulations can model the convection and diffusion of solutes, including the components of the PIPES buffer. manchester.ac.uk This allows researchers to predict concentration gradients and ensure that the pH remains stable throughout the entire microfluidic device, especially in regions where reactions are occurring. nih.gov

Mixer Design and Optimization: Many microfluidic applications require the rapid mixing of different reagents. CFD is used to design and evaluate the efficiency of micromixers, ensuring that the buffer is quickly and evenly distributed when introduced into the system. researchgate.net

Multiphysics Simulations: CFD can be coupled with other physics, such as heat transfer, to model on-chip temperature control, which also affects buffer pKa and reaction rates. nih.gov

By simulating these systems, researchers can optimize the design of microfluidic channels, flow rates, and reagent concentrations without the need for extensive and costly experimental prototyping. mdpi.com

Table 7.4.1: Applications of CFD in Microfluidic Systems Using Buffers

| CFD Application | Objective | Relevance to PIPES Buffer |

|---|---|---|

| Flow and Shear Stress Analysis | Predict fluid velocity and forces on surfaces/cells. | Ensures that flow conditions are compatible with the biological sample while allowing for effective buffer transport. |

| Mass Transfer Modeling | Simulate the concentration distribution of solutes. | Predicts and optimizes the pH environment by modeling the distribution of the PIPES buffer throughout the device. nih.gov |

| Micromixer Performance | Evaluate the efficiency of mixing two or more fluid streams. | Optimizes the rapid homogenization of the PIPES buffer with other reagents to establish a stable pH quickly. researchgate.net |

| Device Geometry Optimization | Refine the shape and dimensions of microchannels. | Improves flow uniformity and ensures consistent buffering conditions across the entire functional area of the chip. mdpi.com |

Comparative Analysis with Alternative Buffering Agents for Specific Research Contexts

Evaluation of 2-Piperazin-1-ylethanesulfonic Acid Advantages over Non-Zwitterionic Buffers (e.g., Tris)

A significant advantage of PIPES and other zwitterionic buffers is their general inability to permeate biological membranes. promegaconnections.combiocompare.comwikipedia.org This is crucial in cell culture and other experiments involving intact cells, as it prevents the accumulation of the buffer within the cell, which could alter intracellular pH and disrupt normal physiological processes. agscientific.comhbdsbio.com In contrast, Tris, a non-zwitterionic primary amine buffer, has a tendency to permeate membranes and can be toxic to many mammalian cells. hopaxfc.com

Furthermore, PIPES exhibits minimal interaction with metal ions, a property that is highly desirable in studies of metal-dependent enzymes or reactions where metal ion concentration is a critical parameter. wikipedia.orghopaxfc.com Tris, on the other hand, is known to chelate certain metal ions, which can interfere with the activity of various enzymes. hopaxfc.comyacooscience.com

Another key difference lies in their chemical reactivity. The primary amine group in Tris is potentially reactive and can act as an inhibitor in certain enzymatic reactions. hopaxfc.com PIPES, being a sulfonic acid-based buffer, is generally more chemically inert in biological systems. wikipedia.org However, it is important to note that piperazine-containing buffers like PIPES can form radicals and may not be suitable for studies of redox processes. wikipedia.org

The pH of Tris buffer solutions is also highly dependent on temperature, which can be a significant drawback in experiments involving temperature shifts. promegaconnections.compromega.comhbdsbio.com While the pKa of all buffers is affected by temperature to some extent, the effect is more pronounced with Tris. promegaconnections.compromega.com

Table 1: Comparison of PIPES and Tris Buffers

| Feature | This compound (PIPES) | Tris (tris(hydroxymethyl)aminomethane) |

|---|---|---|

| Type | Zwitterionic promegaconnections.comchemicalbook.com | Non-zwitterionic, primary amine hopaxfc.com |

| pKa at 25°C | 6.76 wikipedia.org | ~8.1 amerigoscientific.com |

| Buffering Range | 6.1–7.5 biocompare.comwikipedia.org | 7.0–9.0 amerigoscientific.com |

| Membrane Permeability | Low/Impermeable promegaconnections.combiocompare.comwikipedia.org | Permeates membranes hopaxfc.com |

| Metal Ion Interaction | Negligible for many divalent ions wikipedia.orgwikipedia.org | Can chelate metal ions hopaxfc.comyacooscience.com |

| Chemical Reactivity | Generally inert, but can form radicals wikipedia.org | Reactive primary amine can be inhibitory hopaxfc.com |

| Temperature Sensitivity of pKa | Less sensitive | Highly sensitive promegaconnections.compromega.comhbdsbio.com |

| Toxicity to Mammalian Cells | Generally low | Can be toxic hopaxfc.com |

Differentiation from Other Good's Buffers (e.g., HEPES, MES, MOPS) in terms of Suitability for Diverse Experimental Conditions

PIPES belongs to a group of buffers developed by Norman Good and his colleagues in the 1960s, known as "Good's buffers." promegaconnections.comwikipedia.orgbitesizebio.com These buffers were designed to meet specific criteria for biological research, including having a pKa between 6 and 8, high water solubility, low membrane permeability, and minimal interference with biological reactions. promegaconnections.comwikipedia.orgbostonbioproducts.com While sharing these general characteristics, PIPES and other Good's buffers like HEPES, MES, and MOPS have distinct properties that make them more or less suitable for specific experimental contexts.

PIPES (this compound): With a pKa of 6.76 at 25°C, PIPES is an excellent buffer for maintaining a pH near physiological levels, making it widely used in cell culture work. biocompare.comwikipedia.org It has been noted for its ability to minimize lipid loss during histological preparations. wikipedia.org However, its free acid form is not very soluble in water, requiring dissolution in an alkaline solution. wikipedia.orghopaxfc.comhbdsbio.com Like other piperazine-containing buffers, it can form radicals, which is a consideration for redox studies. wikipedia.org

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES has a pKa of about 7.5 and provides effective buffering in the pH range of 6.8 to 8.2. hbdsbio.com It is highly soluble in water and is a common choice for cell culture applications. hbdsbio.com However, HEPES can interfere with the Folin protein assay and can also form radicals under certain conditions. itwreagents.com It may also form complexes with some metal ions.

MES (2-(N-morpholino)ethanesulfonic acid): MES has a pKa of 6.15 at 25°C, making it suitable for experiments requiring a more acidic pH range (5.5 to 6.7). wikipedia.orgbiochemazone.com It is often used in enzyme kinetics studies, protein purification, and electrophoresis. biochemazone.commicrobiologie-clinique.com MES has a low capacity to bind metal ions. wikipedia.orgmedchemexpress.com

MOPS (3-(N-morpholino)propanesulfonic acid): MOPS has a pKa of 7.20 and is effective in the pH range of 6.5 to 7.9. wikipedia.orghopaxfc.com It is frequently used in cell culture media and for RNA electrophoresis. hopaxfc.comhbdsbio.com MOPS is generally considered a non-coordinating buffer for most metal ions, although some interaction with Fe3+ is possible. hopaxfc.comhbdsbio.com It is important not to autoclave MOPS as it can degrade. hopaxfc.com

Table 2: Comparison of PIPES with Other Good's Buffers

| Buffer | pKa (at 25°C) | Useful pH Range | Key Characteristics & Applications |

|---|---|---|---|

| PIPES | 6.76 wikipedia.org | 6.1–7.5 biocompare.comwikipedia.org | Good for physiological pH, cell culture, histology; low water solubility of free acid; can form radicals. wikipedia.orgwikipedia.orghbdsbio.com |

| HEPES | ~7.5 | 6.8–8.2 hbdsbio.com | Widely used in cell culture; high water solubility; can form radicals and interfere with some protein assays. hbdsbio.comitwreagents.com |

| MES | 6.15 biochemazone.com | 5.5–6.7 biochemazone.com | Suitable for more acidic conditions, enzyme kinetics, electrophoresis; low metal ion binding. biochemazone.commicrobiologie-clinique.commedchemexpress.com |

| MOPS | 7.20 wikipedia.org | 6.5–7.9 hopaxfc.comhbdsbio.com | Used in cell culture and RNA electrophoresis; generally non-coordinating with metal ions; should not be autoclaved. wikipedia.orghopaxfc.comhbdsbio.com |

Criteria for Buffer Selection Based on Specific Research Objectives and Bioreaction Compatibility

The selection of an appropriate buffer is a multifaceted decision that depends on the specific requirements of the experiment. Several key criteria should be considered to ensure the compatibility of the buffer with the bioreaction under investigation. promegaconnections.comagscientific.comhbdsbio.com

pKa and Desired pH: The most fundamental criterion is the buffer's pKa, which should be as close as possible to the desired experimental pH. A buffer is most effective within approximately one pH unit of its pKa. promegaconnections.comagscientific.com

Chemical Inertness: The buffer should not participate in or interfere with the biochemical reaction being studied. wikipedia.orgbitesizebio.com This includes avoiding buffers that are known inhibitors of enzymes involved in the experiment or that react with key components of the assay.

Metal Ion Interactions: If the experiment involves metal ions, it is crucial to select a buffer that does not chelate or interact with these ions in a way that would affect the experimental outcome. promegaconnections.comwikipedia.org Zwitterionic buffers like PIPES are often preferred in this regard. wikipedia.orgwikipedia.org

Membrane Permeability: For studies involving intact cells or organelles, a membrane-impermeable buffer is essential to prevent alterations in intracellular pH. promegaconnections.comagscientific.com

Temperature and Concentration Effects: The pKa of some buffers is significantly affected by changes in temperature and concentration. promegaconnections.compromega.com If the experiment involves temperature shifts or dilutions of a stock solution, a buffer with a stable pKa under these conditions should be chosen.

Optical Absorbance: For spectrophotometric assays, the buffer should not absorb light at the wavelengths being used for measurement. promegaconnections.com

Solubility and Stability: The buffer must be soluble enough in the experimental solvent (usually water) to provide the desired buffering capacity and should be chemically stable under the experimental conditions. promegaconnections.combitesizebio.com

By carefully evaluating these criteria in the context of the specific research objectives, scientists can select the most appropriate buffer, thereby enhancing the reliability and validity of their experimental results.

Future Directions and Emerging Research Avenues for 2 Piperazin 1 Ylethanesulfonic Acid

Development of Novel 2-Piperazin-1-ylethanesulfonic Acid Derivatives for Specialized Research Needs

The inherent stability and biocompatibility of the PIPES scaffold make it an attractive template for the design of novel derivatives with tailored functionalities. While research into derivatives of its parent compound, piperazine (B1678402), has shown promise in fields like radioprotection and cancer therapy, the specific modification of the PIPES molecule for new research applications is a burgeoning area. nih.govnih.gov Future research is anticipated to focus on synthesizing PIPES derivatives with enhanced properties, such as improved solubility, altered pKa values to cover a wider pH range, or the incorporation of fluorescent tags for real-time tracking in cellular systems.

The development of these second-generation PIPES compounds could address specific experimental challenges. For instance, derivatives with a higher affinity for certain metal ions, or conversely, an even lower interaction, could be engineered for use in highly sensitive metalloenzyme studies. hbdsbio.com The synthesis of polymerizable PIPES derivatives could also lead to the creation of novel hydrogels and matrices for 3D cell culture with built-in pH control.

Table 1: Potential Avenues for PIPES Derivative Development

| Derivative Class | Potential Application | Research Goal |

| Fluorescently-tagged PIPES | Live-cell imaging | Real-time monitoring of intracellular pH |

| Polymerizable PIPES | 3D cell culture | Creation of pH-buffered biomaterials |

| Metal-chelating PIPES | Metalloenzyme studies | Controlled regulation of metal ion cofactors |

| Altered pKa PIPES | Specialized biochemical assays | Buffering capacity in non-physiological pH ranges |

Exploration of its Utility in Emerging Biotechnological and Nanobiological Methodologies

The utility of PIPES in established biotechnological applications such as cell culture, protein purification, and electron microscopy is well-documented. wikipedia.orgchemicalbook.combostonbioproducts.combiocompare.comnih.gov However, its application in emerging fields like nanobiotechnology is an area of active exploration. For example, PIPES buffer has been utilized in studies of the bioreduction of uranium (VI) by bacteria, a process that results in the formation of biogenic U(IV) nanoparticles. researchgate.net The buffer's ability to maintain a stable pH without significantly interacting with the metal ions is crucial in such experiments. researchgate.net

Furthermore, the principles of self-assembly and molecular engineering, central to nanobiotechnology, could leverage PIPES. The development of microscopic, self-repairing nanotubes for targeted drug delivery represents a significant leap in this field. futurity.org The aqueous environment required for the self-assembly and operation of such systems necessitates the use of reliable buffers like PIPES to ensure stability and functionality. Future research will likely see the expanded use of PIPES in the synthesis and application of a variety of nanomaterials, including metallic nanoparticles and quantum dots, where pH control is critical for their stability and optical properties.

Advanced Computational Modeling to Predict and Optimize Buffer Performance in Complex Systems